Cas no 113737-52-3 (Acetamide, N-(1-b-D-arabinofuranosyl-1,2-dihydro-2-oxo-4-pyrimidinyl)-2-chloro-)
113737-52-3 structure
Product Name:Acetamide, N-(1-b-D-arabinofuranosyl-1,2-dihydro-2-oxo-4-pyrimidinyl)-2-chloro-
Numero CAS:113737-52-3
MF:C11H14ClN3O6
MW:319.698361873627
CID:208881
PubChem ID:3081042
Update Time:2025-04-19
Acetamide, N-(1-b-D-arabinofuranosyl-1,2-dihydro-2-oxo-4-pyrimidinyl)-2-chloro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Acetamide, N-(1-b-D-arabinofuranosyl-1,2-dihydro-2-oxo-4-pyrimidinyl)-2-chloro-
- 2-chloro-N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
- N(4)-chloroacetylcytosine arabinoside
- 1-beta-D-arabinofuranosyl-4-[(chloroacetyl)amino]pyrimidin-2(1H)-one
- Acetamide, N-(1-beta-D-arabinofuranosyl-1,2-dihydro-2-oxo-4-pyrimidinyl)-2-chloro-
- CACA
- N(4)-Chloroacetylcytarabine
- Q6951969
- DTXSID00921180
- UNII-V5QHD7F53E
- 113737-52-3
- N-(1-.BETA.-D-ARABINOFURANOSYL-1,2-DIHYDRO-2-OXO-4-PYRIMIDINYL)-2-CHLOROACETAMIDE
- 2-chloro-N-{1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide
- V5QHD7F53E
- N4-Chloroacetylcytosine arabinoside
- ACETAMIDE, N-(1-.BETA.-D-ARABINOFURANOSYL-1,2-DIHYDRO-2-OXO-4-PYRIMIDINYL)-2-CHLORO-
-
- Inchi: 1S/C11H14ClN3O6/c12-3-7(17)13-6-1-2-15(11(20)14-6)10-9(19)8(18)5(4-16)21-10/h1-2,5,8-10,16,18-19H,3-4H2,(H,13,14,17,20)/t5-,8-,9+,10-/m1/s1
- Chiave InChI: WEJWVQRPBCYTRE-STRWAFKBSA-N
- Sorrisi: ClCC(NC1C=CN(C(N=1)=O)[C@H]1[C@H]([C@@H]([C@@H](CO)O1)O)O)=O
Proprietà calcolate
- Massa esatta: 319.057
- Massa monoisotopica: 319.057
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 21
- Conta legami ruotabili: 4
- Complessità: 496
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _0.7
- Superficie polare topologica: 132Ų
Proprietà sperimentali
- Densità: 1.82
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.71
Acetamide, N-(1-b-D-arabinofuranosyl-1,2-dihydro-2-oxo-4-pyrimidinyl)-2-chloro- Letteratura correlata
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
113737-52-3 (Acetamide, N-(1-b-D-arabinofuranosyl-1,2-dihydro-2-oxo-4-pyrimidinyl)-2-chloro-) Prodotti correlati
- 55726-47-1(Enocitabine)
- 3768-18-1(N4-Acetylcytidine)
- 32909-05-0(N4-Acetyldeoxycytidine)
- 13048-95-8(N4-Methyl-2'-O-methyl-cytidine)
- 10578-79-7(N4-Methylcytidine)
- 113886-71-8(N4-Acetyl-2’-O-methyl-cytidine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso